Carmine

Overview

Description

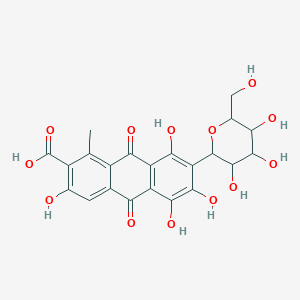

Carmine is a natural red pigment derived from the cochineal insect (Dactylopius coccus). Its primary coloring component is carminic acid (C₂₂H₂₀O₁₃), an anthraquinone derivative . This compound exists as a complex mixture, often combined with aluminum ions to enhance stability and color intensity . It is widely used in food (E120), cosmetics, pharmaceuticals, and textiles due to its non-toxic profile and vibrant hue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method of preparing cochineal dye involves harvesting the insects from cacti, drying them, and then extracting the carminic acid. The extraction process typically involves crushing the dried insects and treating them with an alkaline solution to purify the carminic acid .

Industrial Production Methods: In modern industrial production, cochineal insects are cultivated on cacti in controlled environments. The insects are harvested, dried, and processed to extract carminic acid. This extract is then mixed with aluminum or calcium salts to produce carmine dye . Recent advancements include attempts to produce carminic acid through genetic engineering in microbes, which could offer a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: Cochineal, primarily composed of carminic acid, undergoes various chemical reactions, including:

Oxidation: Carminic acid can be oxidized to produce different shades of red and purple.

Reduction: Reduction reactions can alter the color intensity and stability of the dye.

Complexation: Carminic acid forms complexes with metals such as aluminum and tin, which are used to produce different hues and improve dye stability.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride.

Complexing Agents: Aluminum sulfate and tin chloride.

Major Products:

Carmine: Produced by mixing carminic acid with aluminum or calcium salts.

Lakes: Pigments formed by precipitating carminic acid with metal salts, used in paints and cosmetics.

Scientific Research Applications

Scientific Research Applications of Carmine

This compound's applications extend into several scientific fields, particularly in histology, pharmaceuticals, and environmental studies.

Histology and Biological Staining

This compound is extensively used in histological techniques for staining purposes. It is particularly effective in:

- Staining Glycogen : Best's this compound is a formulation used to selectively stain glycogen in tissues.

- Mucithis compound : This variant stains acidic mucopolysaccharides and is often used to identify certain types of cells and tissues.

- Carmalum : Used for staining cell nuclei, enhancing the visibility of cellular structures under a microscope.

These applications leverage this compound's ability to bind with specific biological molecules, allowing for detailed visualization in tissue samples .

Pharmaceutical Applications

In pharmaceuticals, this compound serves both as a colorant and as an active ingredient in some medicinal formulations. Its historical use by the Aztecs for wound healing underscores its potential therapeutic properties. Modern studies suggest that this compound may possess antimicrobial properties when applied topically .

Environmental Studies

This compound has been examined for its environmental impact, particularly concerning its degradation in aquatic systems. Research indicates that this compound can be removed from polluted waters using advanced oxidation processes, highlighting its relevance in environmental remediation efforts .

Table 1: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Histology | Best's this compound, Mucithis compound | Stains glycogen and mucopolysaccharides |

| Pharmaceuticals | Colorant in medications | Potential antimicrobial properties |

| Environmental | Water treatment | Effective in advanced oxidation processes |

| Cosmetics | Lipsticks, eye shadows | Natural colorant with potential allergens |

| Food Industry | Food coloring | Used in various food products |

Table 2: Properties of this compound

| Property | Description |

|---|---|

| Color | Vibrant red to crimson hues |

| Stability | Sensitive to light; fades over time |

| Solubility | Varies with medium (oil vs. water) |

| Binding Medium | Affects translucence and opacity |

Case Study 1: this compound in Histological Techniques

In a study published in the Journal of Histochemistry, researchers demonstrated the effectiveness of this compound-based stains in differentiating between various tissue types. The study highlighted how this compound enhanced the visibility of glycogen deposits in liver tissues compared to other staining methods .

Case Study 2: Environmental Impact Assessment

A recent environmental study evaluated the biodegradability of this compound in aquatic systems. The findings indicated that while this compound can persist under certain conditions, advanced oxidation techniques significantly enhance its removal from contaminated water bodies, suggesting a viable method for mitigating its environmental footprint .

Mechanism of Action

The primary active component of cochineal, carminic acid, exerts its effects through its ability to form stable complexes with metal ions. This complexation enhances the dye’s color stability and intensity. The molecular targets include proteins and other biomolecules that interact with carminic acid, leading to its widespread use in staining and dyeing applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Carmine is structurally and functionally distinct from synthetic dyes such as indigo this compound , azothis compound G , and Congo red . Below is a detailed comparison:

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₂₂H₂₀O₁₃ (carminic acid) | 492.38 | Anthraquinone, hydroxyl |

| Indigo this compound | C₁₆H₈N₂Na₂O₈S₂ | 466.36 | Indigotin, sulfonate |

| Azothis compound G | Not specified | ~500–600 | Azo, sulfonate |

| Congo Red | C₃₂H₂₂N₆Na₂O₆S₂ | 696.68 | Azo, sulfonate, naphthalene |

Notes:

- This compound’s molecular formula varies in literature due to salt formation (e.g., sodium or aluminum complexes) .

- Indigo this compound and Congo red are sulfonated, enhancing water solubility, while this compound relies on hydroxyl groups for metal complexation .

Key Differences :

- This compound is preferred in food and cosmetics due to its natural origin .

- Indigo this compound is critical in medical diagnostics (e.g., identifying ureteral orifices during surgery) but faces environmental toxicity concerns .

- Congo red is a model azo dye in environmental studies due to its resistance to degradation .

Photocatalytic Degradation Efficiency

Mechanistic Insights :

- This compound degrades via hydroxyl radical attack on its anthraquinone backbone .

- Indigo this compound’s degradation is pH-dependent due to sulfonate group protonation at low pH, increasing reactivity .

Toxicity and Environmental Impact

- This compound : Generally recognized as safe (GRAS) but linked to rare allergic reactions . Natural production via insect farming raises ethical and sustainability concerns, prompting research into fermentation-based alternatives .

- Congo Red: Carcinogenic upon prolonged exposure; persistent in aquatic systems .

Biological Activity

Carmine, a vibrant red pigment derived from the cochineal insect (Dactylopius coccus), is primarily composed of carminic acid. It has been widely used in food, cosmetics, and pharmaceuticals due to its intense color and perceived safety. However, its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health effects.

Chemical Composition and Properties

This compound's chemical formula is with a molecular weight of approximately 492.4 g/mol. It is known for its stability under acidic conditions and is soluble in water, which makes it suitable for various applications in food and cosmetics .

Acute and Chronic Toxicity

Several studies have assessed the toxicity of this compound through different administration routes:

- Acute Toxicity : In one study, mice were administered lithium this compound via intraperitoneal injection. The results indicated a significant increase in embryotoxicity with resorption rates of 20% compared to 2% in control groups .

- Chronic Toxicity : Long-term studies involving rats showed no adverse effects on body weight or pregnancy rates when administered this compound at varying doses (0, 200, 500, or 1000 mg/kg) during gestation . Notably, the highest dose group exhibited an increase in implantation sites but no teratogenic effects were observed.

Mutagenicity

This compound has been evaluated for mutagenic potential using various assays:

- Bacterial Assays : Studies demonstrated that carminic acid was not mutagenic in the Ames test (Salmonella typhimurium) nor did it show DNA-damaging ability in the Bacillus subtilis rec-assay . These findings suggest that this compound does not pose a significant genetic risk under tested conditions.

Sensitization and Allergic Reactions

This compound has been associated with allergic reactions in sensitive individuals. A notable case involved three subjects who exhibited positive patch test results after using lip salve containing this compound. Symptoms were attributed to this compound rather than other ingredients . This highlights the need for caution regarding its use in cosmetics, particularly for individuals with sensitivities.

Case Study: Teratogenicity in Mice

A series of experiments conducted on pregnant mice revealed that lithium this compound injections on specific gestational days resulted in significant teratogenic effects. The study found that injections on days 6 to 8 led to higher malformation rates compared to controls, emphasizing critical windows during embryonic development when exposure could lead to adverse outcomes .

Long-Term Exposure Studies

In a long-term study involving rats fed diets containing this compound over 90 days, no significant changes were noted in hematological parameters or organ weights. However, some dose-related accumulation of color was observed in tissues at higher doses . This indicates that while this compound may not exert overt toxic effects at lower doses, chronic exposure could lead to bioaccumulation.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Acute Toxicity | Increased embryotoxicity at high doses |

| Chronic Toxicity | No significant adverse effects at lower doses |

| Mutagenicity | Not mutagenic in standard assays |

| Allergic Reactions | Positive reactions reported in sensitive individuals |

| Teratogenic Effects | Significant malformations observed with specific exposures |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for extracting carmine from cochineal insects, and how can their reproducibility be validated?

- Methodology :

- Extraction : Use acidified aqueous solutions (e.g., 1–5% citric acid) at 70–90°C to hydrolyze cochineal proteins and release carminic acid. Centrifuge the mixture to remove insoluble residues, then precipitate this compound using aluminum or calcium salts .

- Validation : Validate purity via UV-Vis spectroscopy (λmax ≈ 494 nm) and HPLC for quantification. Cross-check results with FTIR to confirm functional groups (e.g., anthraquinone backbone) .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Prepare this compound solutions at pH 3–9 and incubate at 25°C, 40°C, and 60°C. Monitor color retention spectrophotometrically over 30 days.

- Use Arrhenius kinetics to model degradation rates. Include controls with light exclusion to isolate thermal effects .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound across studies be systematically resolved?

- Analytical Approach :

- Conduct a meta-analysis of published stability studies, categorizing variables (e.g., light exposure, ionic strength). Use multivariate regression to identify confounding factors .

- Replicate conflicting experiments under controlled conditions (e.g., ISO/IEC 17025 guidelines) to isolate variables like trace metal contamination .

Q. What strategies optimize this compound’s application in cross-disciplinary research (e.g., bioimaging or drug delivery)?

- Methodological Framework :

- Functionalization : Modify this compound with PEG or chitosan to enhance biocompatibility. Confirm conjugation via NMR and assess cytotoxicity in vitro .

- Validation : Test pH-responsive release in simulated physiological environments (e.g., PBS at pH 7.4 and 5.0). Compare with synthetic dyes (e.g., indocyanine green) for performance benchmarks .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to evaluate this compound-related research proposals?

- Application Guide :

- Novelty : Explore this compound’s potential as a redox indicator in electrochemistry, a less-studied application .

- Ethical Considerations : Assess environmental impact of cochineal farming vs. synthetic alternatives. Include lifecycle analysis (LCA) in proposals .

- Feasibility : Pilot small-scale extraction with locally sourced cochineal to estimate scalability .

Q. Data and Literature Management

Q. What systematic approaches are recommended for reconciling gaps in this compound’s toxicological data?

- Strategy :

- Combine in silico models (e.g., QSAR) with in vitro assays (e.g., Ames test) to predict mutagenicity. Cross-validate with historical in vivo data .

- Publish negative results to mitigate publication bias, ensuring transparency in safety assessments .

Q. How should researchers navigate the lack of centralized data on this compound’s industrial use in academic literature?

- Solution :

Properties

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 | |

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.